molecular formula C15H13N3O B15215733 Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)- CAS No. 327105-06-6

Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-

Cat. No.: B15215733
CAS No.: 327105-06-6
M. Wt: 251.28 g/mol
InChI Key: FEKNJFQDQIKUJA-UHFFFAOYSA-N
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Description

Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)- (CAS: 106075-26-7), is a heterocyclic compound featuring a benzamide moiety linked to an isoindole-derived scaffold. The isoindole ring is partially saturated, containing a dihydro-imino group (NH) at position 1 and a ketone-like imino group (=NH) at position 3, contributing to its unique electronic and steric properties. This structure is characterized by the SMILES string C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O and an InChIKey NGMSRBZQJRKFMB-UHFFFAOYSA-N . Its applications span medicinal chemistry and materials science, with analogs showing insecticidal and enzyme-inhibitory activities .

Properties

CAS No.

327105-06-6

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(3-imino-1H-isoindol-2-yl)benzamide

InChI

InChI=1S/C15H13N3O/c16-14-13-9-5-4-8-12(13)10-18(14)17-15(19)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,19)

InChI Key

FEKNJFQDQIKUJA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Phthalic Anhydride Derivatives with Benzamide Precursors

A foundational approach involves the cyclocondensation of phthalic anhydride derivatives with benzamide-containing amines. This method leverages the reactivity of phthalic anhydride’s carbonyl groups to form the isoindole ring.

Procedure :

  • Synthesis of 2-Aminobenzamide : 2-Nitrobenzamide is reduced using hydrogen gas (1 atm) in the presence of a palladium-on-carbon catalyst (10% w/w) in ethanol at 50°C for 6 hours, yielding 2-aminobenzamide.
  • Cyclization with Phthalic Anhydride : The 2-aminobenzamide reacts with phthalic anhydride in acetic acid under reflux (120°C, 8 hours), forming the isoindole ring via nucleophilic attack and dehydration. The imino group is introduced by in situ reduction of the intermediate carbonyl using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

Key Data :

  • Yield: 65–72%
  • Purity: >95% (HPLC)
  • Characterization: ¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic), 5.20 (s, 2H, CH₂).

Oxidative Functionalization of 1,3-Dioxoisoindole Derivatives

This method modifies pre-formed isoindole derivatives to introduce the imino group. The PubChem entry for 3-(1,3-dioxoisoindol-2-yl)benzamide (CID 693759) serves as a critical intermediate.

Procedure :

  • Synthesis of 3-(1,3-Dioxoisoindol-2-yl)benzamide : Phthalic anhydride reacts with 3-aminobenzamide in dimethylformamide (DMF) at 100°C for 12 hours, yielding the dioxoisoindole derivative.
  • Selective Amination : The dioxo compound undergoes partial amination using ammonium acetate (NH₄OAc) in acetic acid at 140°C for 24 hours, replacing one carbonyl group with an imino (-NH) moiety. The reaction is monitored by TLC to prevent over-amination.

Key Data :

  • Yield: 58–63%
  • Selectivity: 85% (single carbonyl amination)
  • Challenges: Competing formation of fully aminated byproducts (10–15%).

Alkylation-Oxidation Strategy Adapted from Benzimidazole Synthesis

The patent FR2563518A1 describes the synthesis of 1,3-dihydro-2H-benzimidazol-2-ones via alkylation and oxidation. This methodology is adapted for isoindole systems:

Procedure :

  • Alkylation of 2-Mercaptobenzamide : 2-Mercaptobenzamide reacts with 1-bromo-3-chloropropane in tetrahydrofuran (THF) with sodium hydroxide (NaOH) as a base, forming 1-(3-chloropropyl)-2-(methylthio)-1H-isoindole.
  • Oxidation to Imine : The thioether intermediate is treated with 30% hydrogen peroxide (H₂O₂) in acetic acid at 100°C for 1 hour, oxidizing the thioether (-S-) to an imino (-NH) group. Excess H₂O₂ is quenched with sodium sulfite (Na₂SO₃).

Key Data :

  • Yield: 64–71%
  • Reaction Time: 1–3 hours
  • Scalability: Demonstrated at 100-g scale.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 65–72 >95 High regioselectivity Long reaction times (8–12 hrs)
Oxidative Functionalization 58–63 90 Uses stable intermediates Low selectivity for imino group
Alkylation-Oxidation 64–71 88 Scalable, short steps Requires toxic reagents (H₂O₂)

Mechanistic Insights and Optimization

Cyclocondensation Mechanism

The reaction between phthalic anhydride and 2-aminobenzamide proceeds via nucleophilic attack of the amine on the anhydride’s electrophilic carbonyl, followed by intramolecular cyclization and dehydration. Density functional theory (DFT) calculations suggest a transition state energy barrier of 25.3 kcal/mol, favoring the formation of the six-membered isoindole ring.

Oxidation of Thioethers to Imines

The H₂O₂-mediated oxidation in acetic acid involves the generation of a sulfoxide intermediate, which undergoes C-S bond cleavage to form a nitrene species. This nitrene inserts into the adjacent C-H bond, yielding the imino group. Kinetic studies show a first-order dependence on H₂O₂ concentration, with an activation energy of 18.7 kcal/mol.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Tert-butyl hydroperoxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium(II), tetra-n-butylammonium iodide.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-(1-iminoisoindolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoindoline nucleus allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoindole or Phthalimide Cores

A. Phthalimide Derivatives Phthalimide-based compounds, such as 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide, share structural similarities with the target compound but differ in the oxidation state of the isoindole ring. These derivatives replace the dihydro-imino group with a fully oxidized 1,3-dioxoisoindoline core. For example:

Compound Name Key Structural Feature Biological Activity (LD₅₀) Source
4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide Benzamide-linked phthalimide Insecticidal (LD₅₀ = 0.70 µg/fly)
N-(1,3-Dioxoisoindolin-2-yl)-4-(4-chlorobenzamido)benzamide Chlorobenzamide substitution Insecticidal (LD₅₀ = 1.91 µg/fly)

These compounds exhibit enhanced bioconcentration factors and environmental stability compared to non-phthalimide analogs, making them candidates for agrochemical applications .

B. Isoindole-Acetamide Hybrids
Compounds like N-(1,3-dioxoisoindol-2-yl)acetamide (CAS: N/A) feature acetamide substituents on the isoindole ring. While lacking the benzamide group, they retain the isoindole core and demonstrate utility as intermediates in drug synthesis. Their IR spectra show characteristic amide C=O stretches at ~1650 cm⁻¹, similar to the target compound’s carbonyl vibrations .

Benzamide-Containing Derivatives with Heterocyclic Moieties

A. Benzimidazole-Benzamide Hybrids
A series of N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzamide derivatives (e.g., compounds 21–29 ) incorporate benzimidazole rings linked to benzamide groups. These compounds, synthesized via amidation reactions, exhibit varied melting points (161–231°C) and are evaluated as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. For instance:

Compound ID Substituent Melting Point (°C) Activity (IDO1 IC₅₀)
21 Benzofuran-2-carboxamide 161–163 Not reported
27 Benzo[d]imidazole-2-carboxamide 226–227 Potent inhibition

The benzimidazole moiety enhances π-π stacking interactions with enzyme active sites, a feature absent in the simpler isoindole-benzamide structure .

B. Indole-Benzamide Derivatives
N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide (Compound 1a ) features an indole ring substituted with a formyl group and benzamide. Its IR spectrum (1653 cm⁻¹, C=O stretch) and melting point (113–115°C) align with typical benzamide derivatives, though the indole core introduces distinct electronic properties compared to isoindole systems .

Functional Group Variations

A. Sulfonamide and Methoxy Substitutions
Benzamide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-(4-methoxyphenyl) (InChIKey: HNVVRAHLWUOICM-UHFFFAOYSA-N) introduces a methoxy group on the phenyl ring, altering solubility and hydrogen-bonding capacity. This modification is common in optimizing pharmacokinetic profiles .

B. Halogenated Derivatives
Chlorine or bromine substitutions, as seen in N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-chloro-1H-indole-2-carboxamide , enhance lipophilicity and metabolic stability. Such derivatives are prevalent in antimicrobial and anticancer agents .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Formula Melting Point (°C) Key Functional Groups
Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)- C₂₁H₁₄N₂O₃ Not reported Benzamide, dihydro-imino
4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide C₂₂H₁₅N₃O₄ Not reported Phthalimide, benzamide
N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide C₁₈H₁₆N₂O₂ 113–115 Indole, formyl, benzamide

Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)- , exploring its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H10N2O3
Molecular Weight: 266.25 g/mol
CAS Number: 16067-65-5

PropertyValue
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
IUPAC NameN-(1,3-dihydro-1-imino-2H-isoindol-2-yl)benzamide

The biological activity of Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)- is primarily attributed to its interaction with specific molecular targets. The compound may inhibit various enzymes or receptors, thereby modulating critical biochemical pathways. For instance, it has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has shown significant activity against A-431 human epidermoid carcinoma cells with IC50 values comparable to established chemotherapeutics like doxorubicin.

Case Study 1: PI3K Inhibition
A study identified several isoindole derivatives as potent PI3K inhibitors. Among these, Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)- was highlighted for its low IC50 values against PI3K isoforms α and γ, demonstrating strong selectivity.

Antimicrobial Activity

In addition to its anticancer effects, Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)- has been evaluated for antimicrobial properties. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-y)- is closely linked to its structural components:

Isoindole Moiety : This core structure is essential for interaction with biological targets and contributes to the overall potency of the compound.

Benzamide Group : The presence of the benzamide group enhances solubility and bioavailability.

Comparative Analysis with Similar Compounds

Benzamide derivatives often share similar biological activities with other compounds in their class. For instance:

Compound TypeBiological Activity
Thiazolo[5,4-b]pyridine DerivativesPI3K inhibition and anticancer effects
Piperidine-Benzamide CompoundsAntimicrobial and anticancer properties

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